Lipophilicity (Computed LogP) of 1-(Bromomethyl)-2,3,5-trichlorobenzene Versus Isomeric Analogs
1-(Bromomethyl)-2,3,5-trichlorobenzene exhibits a computed logP (XLogP3-AA) of 4.4, a value that aligns with several isomeric trichlorobenzyl bromides [1]. While this specific lipophilicity is comparable to other isomers [2][3], the data confirm that the 2,3,5-substitution pattern does not confer an extreme logP deviation. In procurement decisions, this parameter may be relevant for predicting compound behavior in partition-based purification or biological assays.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | 1-(Bromomethyl)-2,4,5-trichlorobenzene (CAS 81778-11-2): 4.4; 2,3,4-Trichlorobenzyl bromide (CAS 219765-45-4): 4.4; 2-(Bromomethyl)-1,3,5-trichlorobenzene (CAS 217479-61-3): 4.4 |
| Quantified Difference | 0.0 (all isomers share the same computed logP within the precision of the XLogP3 method) |
| Conditions | Computed property from PubChem (XLogP3 algorithm, 2019-2021 release) |
Why This Matters
Lipophilicity influences solubility and partitioning behavior; this data confirms that the 2,3,5-isomer does not introduce unexpected logP variations that could affect synthetic or analytical workflows.
- [1] PubChem. (2021). 1-(Bromomethyl)-2,3,5-trichlorobenzene. Computed Properties. CID 19705045. View Source
- [2] PubChem. (2021). 1-(Bromomethyl)-2,4,5-trichlorobenzene. Computed Properties. CID 13944989. View Source
- [3] PubChem. (2021). 2,3,4-Trichlorobenzyl bromide. Computed Properties. CID 22388299. View Source
